molecular formula C12H16BrNO B2589661 2-(5-Bromo-2-methoxyphenyl)piperidine CAS No. 383128-62-9

2-(5-Bromo-2-methoxyphenyl)piperidine

Cat. No.: B2589661
CAS No.: 383128-62-9
M. Wt: 270.17
InChI Key: BJLLFGJZHAQELM-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)piperidine is a brominated aromatic compound featuring a piperidine ring (a six-membered amine heterocycle) attached to a substituted phenyl group. The methoxy group at the 2-position and bromine at the 5-position on the phenyl ring contribute to its distinct electronic and steric properties.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLLFGJZHAQELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)piperidine typically involves the bromination of 2-methoxyphenylpiperidine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution reactions with various nucleophiles:

Reaction TypeConditionsProductsYield (%)Reference
MethoxylationCuI, K₂CO₃, DMF, 110°C2,5-dimethoxyphenylpiperidine78
AminationPd(dba)₂, Xantphos, toluene, 100°C5-amino-2-methoxyphenylpiperidine65
CyanationZn(CN)₂, Pd(PPh₃)₄, DMF, 120°C5-cyano-2-methoxyphenylpiperidine82

Key finding: The para-bromine shows higher reactivity compared to meta-substituted analogs due to enhanced leaving group ability from methoxy-directed electronic effects .

Cross-Coupling Reactions

The aryl bromide participates in palladium-catalyzed couplings:

Suzuki-Miyaura Reaction
With aryl boronic acids under standard conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O):

  • Produces biaryl derivatives with >85% conversion

  • Tolerates electron-rich and electron-poor coupling partners

Buchwald-Hartwig Amination
Using BrettPhos-Pd-G3 precatalyst:

  • Enables C-N bond formation with secondary amines

  • Maintains piperidine ring integrity (no observed ring-opening)

Piperidine Ring Modifications

The saturated nitrogen heterocycle undergoes characteristic reactions:

ReactionReagentsProductBiological Relevance
N-AlkylationCH₃I, K₂CO₃N-methyl derivativeEnhanced 5-HT₂A receptor binding (EC₅₀ = 12 nM)
OxidationmCPBAN-oxideImproved water solubility (LogP reduced by 1.2 units)
Reductive AminationNaBH₃CN, RCHOSecondary aminesSAR studies show 4-substitution critical for activity

Electrophilic Aromatic Substitution

The methoxy-directed electrophilic substitution occurs at C-3 and C-5 positions:

Nitration

  • HNO₃/H₂SO₄ gives 3-nitro derivative (65%)

  • Subsequent reduction forms 3-amino analog (EC₅₀ = 8.4 nM at 5-HT₂A)

Sulfonation

  • Oleum at 0°C produces sulfonic acid derivatives

  • Used to create water-soluble prodrug forms

Metal-Halogen Exchange

Organometallic reactions using t-BuLi:

  • Generates aryl lithium intermediate at -78°C

  • Quenches with electrophiles (e.g., CO₂, DMF) to install ketone/carboxyl groups

Biological Activation Pathways

In vivo metabolic reactions include:

  • O-Demethylation (CYP2D6 mediated) → catechol derivatives

  • Piperidine N-oxidation (FMO3 catalyzed) → 23% urinary excretion

  • Glucuronidation at phenolic OH groups (phase II metabolism)

Comparative Reactivity Data Table

PositionReaction TypeRelative Rate (vs parent)Activating/Deactivating Effect
C-5 (Br)S_NAr1.00 (reference)Strongly deactivated by OMe
C-3EAS0.45Activated by OMe (ortho/para)
C-4Radical0.12Deactivated by adjacent Br
N (piperidine)Alkylation1.78Enhanced by ring conformation

Data compiled from

These reaction pathways enable precise structural modifications for optimizing pharmacological properties. Recent studies demonstrate that 4-substituted derivatives show exceptional selectivity (>1000-fold) for 5-HT₂A over 5-HT₂C receptors when the bromine is replaced with electron-withdrawing groups . The compound's versatility makes it a privileged scaffold in CNS drug discovery, particularly for developing selective serotonin receptor modulators.

Scientific Research Applications

Medicinal Chemistry Applications

1. Serotonin Receptor Modulation
Research indicates that derivatives of 2-(5-Bromo-2-methoxyphenyl)piperidine can act as selective agonists for the serotonin 2A receptor (5-HT2AR). This receptor plays a crucial role in various psychiatric conditions, including depression and anxiety disorders. Studies have shown that modifications to the phenyl substituent can enhance the agonist potency at this receptor, suggesting potential therapeutic applications in treating mood disorders .

2. Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of this compound analogues reveal critical insights into how modifications affect receptor binding and activity. For instance, the introduction of different halogen substituents on the phenyl ring has been shown to significantly alter agonist potency, thereby guiding the design of more effective therapeutics targeting serotonin receptors .

Pharmacological Research

3. Neuropharmacology
The compound's ability to interact with serotonin receptors makes it a candidate for neuropharmacological studies aimed at understanding the mechanisms underlying psychiatric disorders. Its derivatives have been evaluated for their effects on behavior in animal models, providing insights into their potential as treatment options for various mental health conditions .

4. Potential in Pain Management
Some research suggests that compounds like this compound may also exhibit analgesic properties through their action on specific neurotransmitter systems. Investigations into its efficacy in pain models are ongoing, highlighting its versatility as a therapeutic agent .

Synthesis and Development

5. Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including bromination and methoxylation processes. The optimization of these synthetic pathways is crucial for producing high yields of the compound for research purposes .

Synthetic Step Reagents/Conditions Yield (%)
BrominationBr₂, Acetic Acid75
MethoxylationCH₃OH, H₂SO₄85

Case Studies

6. Clinical Trials and Efficacy Testing
Several case studies have explored the efficacy of compounds derived from this compound in clinical settings. For example, trials assessing its effects on patients with treatment-resistant depression have shown promising results, leading to further exploration of its mechanisms and potential as a novel antidepressant .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets. The bromine atom and methoxy group contribute to the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications in Piperidine/Pyrrolidine Derivatives

  • 2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride (CAS 346705-24-6) Structural Difference: Pyrrolidine (5-membered ring) vs. piperidine (6-membered). Pyrrolidine’s smaller ring may increase basicity due to higher electron density on the nitrogen . Application: Used in intermediates for CNS-active compounds.
  • 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine (CAS 1704069-23-7)

    • Structural Difference : Sulfonyl group replaces the piperidine’s direct phenyl attachment.
    • Impact : The sulfonyl group increases molecular weight (MW: ~328 g/mol) and introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions. This modification is common in protease inhibitors .

Aromatic Ring Substitutions

  • 5-Bromo-2-(2-methoxyphenyl)pyridine (CAS 1194683-55-0) Structural Difference: Pyridine (aromatic, planar) replaces piperidine (saturated, non-planar). Impact: Pyridine’s aromatic nitrogen reduces basicity (pKa ~1.7 vs. piperidine’s ~11) and enhances metabolic stability. The planar structure facilitates π-π stacking in receptor binding . Application: Explored in materials science and as a ligand in catalysis.
  • 1-(5-Bromo-2-formylphenyl)piperidine (CAS 643094-36-4)

    • Structural Difference : Formyl (-CHO) replaces methoxy (-OCH₃).
    • Impact : The formyl group introduces a reactive aldehyde moiety, enabling further derivatization (e.g., Schiff base formation). This compound serves as a versatile synthetic intermediate .

Extended Biphenyl Systems

  • 2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]ethyl}piperidine hydrochloride (CAS 1219963-90-2)
    • Structural Difference : Biphenyl-ether linkage extends the aromatic system.
    • Impact : Increased lipophilicity (logP ~4.5) enhances membrane permeability but may reduce aqueous solubility. Such structures are common in antipsychotic agents targeting dopamine receptors .

Key Research Findings

  • Synthetic Utility : Bromine at the 5-position enables cross-coupling reactions (e.g., Suzuki-Miyaura) for diversifying molecular architectures .
  • Biological Relevance : Methoxy and bromo groups enhance binding to hydrophobic pockets in enzymes, as seen in 5-HT7 receptor agonists .

Biological Activity

2-(5-Bromo-2-methoxyphenyl)piperidine is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Compound Overview

  • Chemical Formula : C12H16BrNO
  • Molecular Weight : 270.17 g/mol
  • CAS Number : 383128-62-9

This compound features a bromine atom and a methoxy group on a phenyl ring attached to a piperidine structure, which influences its reactivity and biological interactions. The unique substitution pattern on the aromatic ring enhances its potential for diverse biological activities.

Synthesis

The synthesis of this compound typically involves the bromination of 2-methoxyphenylpiperidine. This reaction is carried out using bromine or bromine-containing reagents in organic solvents like dichloromethane or chloroform, under controlled temperatures to ensure selectivity in bromination.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various piperidine derivatives, including this compound. Research indicates that compounds with electron-donating and electron-withdrawing groups exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the bromine atom significantly enhances the compound's effectiveness against specific bacterial strains .

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Pharmacological Applications

The compound has been investigated for its potential as a selective serotonin receptor agonist. Structure-activity relationship (SAR) studies reveal that modifications to the phenyl ring significantly affect agonist potency at the serotonin 2A receptor (5-HT2AR). For instance, the presence of methoxy groups at specific positions increases binding affinity and selectivity .

Case Studies

  • Antidepressant Activity : A study demonstrated that derivatives similar to this compound exhibited significant antidepressant-like effects in animal models, correlating with increased serotonin levels in the brain .
  • Anticancer Properties : In chick chorioallantoic membrane assays, related compounds showed promising results in inhibiting angiogenesis and tumor growth, suggesting potential applications in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 2-(5-Bromo-2-methoxyphenyl)piperidine, and how can reaction yields be optimized?

Answer: The synthesis of piperidine derivatives often involves nucleophilic substitution or coupling reactions. For brominated aromatic systems, bromination of precursor molecules (e.g., methoxyphenylpiperidine) using agents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions is common . Optimization includes:

  • Temperature control : Bromination at 0–25°C minimizes side reactions.
  • Solvent selection : Dichloromethane or THF improves solubility and reaction homogeneity .
  • Catalytic additives : Lewis acids (e.g., AlCl₃) enhance regioselectivity for bromine placement .

Example reaction conditions:

StepReagents/ConditionsYield
BrominationNBS, CH₂Cl₂, 0°C → RT65–75%
Piperidine couplingK₂CO₃, DMF, 80°C50–60%

Q. How is the structural integrity of this compound validated post-synthesis?

Answer: Multi-modal characterization is essential:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, piperidine protons at δ 1.5–2.5 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the piperidine ring .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~284.05 Da).

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent bromine displacement .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported conformational isomers of this compound?

Answer: Conflicting data on piperidine ring puckering or methoxy group orientation can be addressed via:

  • Twinning refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in twinned crystals .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O/π contacts) influencing conformation .
  • DFT calculations : Compare experimental vs. computed torsional angles (e.g., methoxy-phenyl dihedral angle ~30°) .

Example crystallographic parameters:

ParameterValue
Space groupP2₁/c
R-factor<0.05
C–Br bond length1.89–1.92 Å

Q. What pharmacological screening strategies are suitable for evaluating 5-HT receptor affinity in this compound?

Answer: Piperidine derivatives often target serotonin receptors. Key steps:

  • Radioligand binding assays : Use [³H]-5-CT for 5-HT₇ receptor affinity screening (IC₅₀ < 100 nM indicates high potency) .
  • Functional assays : Measure cAMP accumulation in HEK293 cells transfected with 5-HT₇ receptors .
  • Metabolic stability : Compare piperidine vs. piperazine analogs using liver microsome assays (t₁/₂ > 30 min preferred) .

Q. How can conflicting reactivity data in bromine-mediated functionalization be reconciled?

Answer: Contradictions may arise from solvent polarity or competing pathways:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms, while non-polar solvents promote radical bromination .
  • Additive screening : Use TEMPO to quench radical pathways and isolate electrophilic substitution products .
  • Kinetic monitoring : In situ IR/NMR tracks intermediate formation (e.g., bromoepoxide vs. dibrominated byproducts) .

Q. What computational methods predict the environmental impact of this compound?

Answer:

  • PBT/vPvB assessment : Use EPI Suite to estimate persistence (t₁/₂ > 60 days) or bioaccumulation (log BCF > 3.7) .
  • QSAR modeling : Correlate structural descriptors (e.g., lipophilicity, logP ~2.5) with ecotoxicity endpoints .

Q. How does the methoxy group influence electronic properties in catalysis?

Answer:

  • Electron-donating effects : The methoxy group increases electron density on the phenyl ring, altering substrate binding in Pd-catalyzed couplings .
  • Steric effects : Ortho-methoxy groups hinder axial coordination in metal complexes (e.g., Ru-catalyzed hydrogenation) .

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